molecular formula C12H17NO B14174896 {2-[(E)-(Butylimino)methyl]phenyl}methanol CAS No. 922525-33-5

{2-[(E)-(Butylimino)methyl]phenyl}methanol

Katalognummer: B14174896
CAS-Nummer: 922525-33-5
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: SGKSJOCKHZUBEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(E)-(Butylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a butylimino group attached to a phenylmethanol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-(Butylimino)methyl]phenyl}methanol typically involves the reaction of 2-formylphenylmethanol with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and process optimization to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(E)-(Butylimino)methyl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-[(E)-(Butylimino)methyl]benzaldehyde.

    Reduction: Formation of 2-[(Butylamino)methyl]phenylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

{2-[(E)-(Butylimino)methyl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {2-[(E)-(Butylimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {2-[(E)-(Ethylimino)methyl]phenyl}methanol
  • {2-[(E)-(Propylimino)methyl]phenyl}methanol
  • {2-[(E)-(Hexylimino)methyl]phenyl}methanol

Uniqueness

{2-[(E)-(Butylimino)methyl]phenyl}methanol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds with different alkyl groups.

Eigenschaften

CAS-Nummer

922525-33-5

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

[2-(butyliminomethyl)phenyl]methanol

InChI

InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-14/h4-7,9,14H,2-3,8,10H2,1H3

InChI-Schlüssel

SGKSJOCKHZUBEZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN=CC1=CC=CC=C1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.